molecular formula C24H27N5O4 B2962209 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide CAS No. 1396874-81-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Cat. No.: B2962209
CAS No.: 1396874-81-9
M. Wt: 449.511
InChI Key: IWABKYLQJIZXDP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a structurally complex molecule featuring a benzodioxole moiety, a piperidine ring, and a 1,2,4-triazolone core. The benzodioxole group is associated with enhanced pharmacokinetic properties due to its lipophilicity and metabolic stability , while the triazolone ring is a pharmacophore commonly linked to kinase inhibition and anti-inflammatory activity .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-27-24(31)29(19-5-3-2-4-6-19)23(26-27)18-9-11-28(12-10-18)15-22(30)25-14-17-7-8-20-21(13-17)33-16-32-20/h2-8,13,18H,9-12,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWABKYLQJIZXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates both a benzo[d][1,3]dioxole moiety and a triazole derivative, which are known for their biological activities. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be represented by the following molecular formula:

C23H28N4O3\text{C}_{23}\text{H}_{28}\text{N}_4\text{O}_3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The key areas of focus include:

1. Anticancer Activity

Research indicates that compounds with similar structural motifs have shown significant anticancer properties. For instance:

  • Mechanism : The triazole ring is known to inhibit certain enzymes involved in cancer cell proliferation.
  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.05 μM to 45.2 μM for related compounds against various cancer cell lines (e.g., U87 glioblastoma) .

2. Antimicrobial Properties

The presence of the benzo[d][1,3]dioxole structure is associated with enhanced antimicrobial activity:

  • Activity Spectrum : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Compounds in this class displayed MIC values as low as 0.015 mg/mL against Staphylococcus aureus .

3. Antiparasitic Effects

Similar derivatives have been tested for activity against parasitic infections:

  • In Vitro Studies : The compound's analogs have demonstrated efficacy against Trypanosoma brucei and Giardia lamblia, with IC50 values reported around 0.86 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole component may inhibit enzymes critical for DNA synthesis and repair in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that related compounds induce apoptosis in cancer cells by disrupting the cell cycle.

Case Studies and Research Findings

Several studies have focused on the pharmacological effects of compounds similar to this compound:

StudyFocusFindings
Morais et al. (2023)Anticancer ActivityIdentified significant cytotoxicity in MCF cell lines with related compounds .
Elancheran et al. (2020)Enzyme InhibitionDemonstrated effective inhibition of androgen receptors with IC50 values around 12.19 μM .
Ribeiro et al. (2020)Antimicrobial PropertiesFound promising results against various bacterial strains with MIC < 0.05 mg/mL .

Comparison with Similar Compounds

Triazolone Derivatives

  • N-{4-[(E)-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]phenyl}acetamide ():
    This pyrazole-triazolone hybrid lacks the benzodioxole and piperidine groups but retains the acetamide linker. The absence of the piperidine ring may reduce conformational adaptability, impacting target selectivity .
  • Kinase Inhibitors (): Compounds with triazolone cores, such as ZINC00027361 (a GSK3 inhibitor), share substructural similarities.

Benzodioxole-Containing Compounds

  • Veronicoside and Catalposide (): These phenylpropanoid glycosides feature benzoyl or benzoic acid derivatives. While their benzodioxole moieties enhance antioxidant activity, the absence of a triazolone or piperidine limits their utility in kinase-related applications .

Piperidine-Based Analogues

  • N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (): This compound replaces the triazolone with a pyrazole-thiazole system but retains the piperidine-like flexibility. The substitution likely alters bioactivity, favoring antiproliferative over anti-inflammatory effects .

Computational Similarity Metrics

Quantitative comparisons using Tanimoto and Dice coefficients () reveal:

  • Tanimoto Index (MACCS Keys):
    The compound shows >50% similarity to kinase inhibitors like ZINC00027361, suggesting shared pharmacophoric features .
  • Dice Index (Morgan Fingerprints): Lower similarity (<30%) to antioxidants like verminoside (), highlighting divergent bioactivity profiles .

Table 1: Structural and Bioactivity Comparison

Compound Class Core Structure Key Pharmacophores Bioactivity Profile Reference
Target Compound Benzodioxole, Triazolone Piperidine, Acetamide Kinase inhibition (predicted)
ZINC00027361 Triazolone Pyridine, Sulfonamide GSK3 inhibition (confirmed)
Veronicoside Benzodioxole Phenylpropanoid glycoside Antioxidant
N-(4-(2-(Methyl...)acetamide Pyrazole-Thiazole Piperidine-like flexibility Antiproliferative

Bioactivity and Target Overlap

Hierarchical clustering () based on bioactivity profiles indicates:

  • The compound clusters with kinase inhibitors and anti-inflammatory agents, aligning with its triazolone-piperidine architecture .
  • Unlike antioxidants (e.g., verminoside), it lacks hydroxyl groups critical for radical scavenging, further differentiating its mechanism .

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